molecular formula C6H4Cl2O4S B12664833 2,3-Dichloro-6-hydroxybenzenesulphonic acid CAS No. 84697-02-9

2,3-Dichloro-6-hydroxybenzenesulphonic acid

Katalognummer: B12664833
CAS-Nummer: 84697-02-9
Molekulargewicht: 243.06 g/mol
InChI-Schlüssel: FSTQUJXSIMAQQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-6-hydroxybenzenesulphonic acid is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonic acid group attached to a benzene ring. This compound is often used in various chemical reactions and industrial processes due to its reactivity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-hydroxybenzenesulphonic acid typically involves the chlorination of 6-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as acetic acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process is monitored to control the temperature, pressure, and concentration of reactants to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-6-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-6-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,3-Dichloro-6-hydroxybenzenesulphonic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

    2,3-Dichlorophenol: Similar in structure but lacks the sulfonic acid group.

    2,3-Dichloro-4-hydroxybenzenesulphonic acid: Similar but with a different position of the hydroxyl group.

    2,4-Dichloro-6-hydroxybenzenesulphonic acid: Similar but with chlorine atoms at different positions.

Uniqueness: 2,3-Dichloro-6-hydroxybenzenesulphonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

84697-02-9

Molekularformel

C6H4Cl2O4S

Molekulargewicht

243.06 g/mol

IUPAC-Name

2,3-dichloro-6-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H4Cl2O4S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2,9H,(H,10,11,12)

InChI-Schlüssel

FSTQUJXSIMAQQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1O)S(=O)(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.